molecular formula C17H19ClFN7O B1665896 2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)- CAS No. 915720-21-7

2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-

Cat. No. B1665896
M. Wt: 391.8 g/mol
InChI Key: LBVKEEFIPBQIMD-JTQLQIEISA-N
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Description

AZ-23 is a potent and selective tyrosine kinase (Trk) inhibitor having potential for therapeutic utility in neuroblastoma and multiple other cancers.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been explored for related pyrimidine derivatives. For example, the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, a key intermediate for chlorantraniliprole, was achieved through a series of reactions including nucleophilic substitution, esterification, bromination, dehydrogenation, and hydrolysis (Ji Ya-fei, 2009).
  • Chemical Reactivity and Fluorescence : A study on the synthesis of trifluoromethyl-promoted functional pyrazolo pyrimidines and pyrazolo tetrazines found novel fluorescent molecules, suggesting potential applications in fluorescence-based assays (Yan‐Chao Wu et al., 2006).

Potential Antiviral and Anticancer Applications

  • Antiviral Properties : Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines has shown notable antiviral properties, with some compounds demonstrating subnanomolar levels of inhibition in a measles virus replication assay (H. Munier-Lehmann et al., 2015).
  • Anticancer Activity : Novel Fluoro Substituted Benzo[b]pyran derivatives, including pyrazole and pyrimidine thione derivatives, have shown anticancer activity at low concentrations against human cancer cell lines (A. G. Hammam et al., 2005).

Enzymatic Activity and Pharmaceutical Synthesis

  • Enzymatic Influence : Some pyrazolopyrimidines have been found to increase the reactivity of enzymes like cellobiase, indicating potential use in enzymatic studies or drug development (Mohamed Abd et al., 2008).
  • Pharmaceutical Synthesis : In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 5-fluoro-4-pyrimidinyl derivatives were used as key intermediates, showing the compound's relevance in complex pharmaceutical syntheses (M. Butters et al., 2001).

properties

IUPAC Name

5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVKEEFIPBQIMD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238635
Record name AZ-23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-

CAS RN

915720-21-7
Record name AZ-23
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915720217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZ-23
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/009OMI967N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
Reactant of Route 2
Reactant of Route 2
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
Reactant of Route 3
Reactant of Route 3
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
Reactant of Route 4
Reactant of Route 4
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
Reactant of Route 5
Reactant of Route 5
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
Reactant of Route 6
Reactant of Route 6
2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-

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